Benzo[b]thiophen-3-amine, 2-phenyl-
Description
Benzo[b]thiophen-3-amine, 2-phenyl- is a heterocyclic compound featuring a benzothiophene core with an amine group at position 3 and a phenyl substituent at position 2. For example, the unsubstituted benzo[b]thiophen-3-amine (CAS 17402-82-3) has a molecular formula of C₈H₇NS, a molecular weight of 149.21 g/mol, a density of 1.294 g/cm³, and a boiling point of 313.1°C .
Properties
Molecular Formula |
C14H11NS |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
2-phenyl-1-benzothiophen-3-amine |
InChI |
InChI=1S/C14H11NS/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9H,15H2 |
InChI Key |
AJFLLEJKIVNRPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3S2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]thiophen-3-amine, 2-phenyl- can be achieved through several methods. One common approach involves the microwave-assisted synthesis, where 2-halobenzonitriles and methyl thioglycolate are reacted in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes with yields ranging from 58% to 96% .
Industrial Production Methods: Industrial production of Benzo[b]thiophen-3-amine, 2-phenyl- typically involves large-scale microwave-assisted synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophen-3-amine, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiophenes depending on the reagents used.
Scientific Research Applications
Benzo[b]thiophen-3-amine, 2-phenyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the development of kinase inhibitors and other bioactive molecules.
Industry: The compound is utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Benzo[b]thiophen-3-amine, 2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit kinase activity by binding to the active site of the enzyme, thereby preventing substrate phosphorylation. This inhibition can disrupt various cellular processes, including cell division and signal transduction, making it a valuable compound in cancer research .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key derivatives of benzo[b]thiophen-3-amine include:
Substituent Impact :
- Electron-withdrawing groups (e.g., CF₃, NO₂): Enhance thermal stability and acidity (e.g., pKa ~0.27 for the 6-CF₃/SO₂ derivative ).
Physicochemical Properties
- Solubility : The unsubstituted amine (LogP ~2.1) is moderately lipophilic , while CF₃ or SO₂ groups increase polarity (e.g., 6-CF₃/SO₂ derivative: LogP ~1.58) .
- Thermal Stability : Nitro and CF₃ substituents elevate boiling points (e.g., 439.3°C for the 2-nitro derivative vs. 313.1°C for the parent compound).
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-phenylbenzo[b]thiophen-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : A high-yield synthesis involves reducing the nitro group of 3-nitrobenzothiophene derivatives. For example, catalytic hydrogenation using Pd/C under 1 atm H₂ in ethyl acetate with HCl achieves 92% yield . Scaling reactions to 5 mmol requires maintaining stoichiometric ratios and controlled hydrogen pressure. Post-reaction purification via filtration and solvent evaporation ensures product integrity.
Q. Which analytical techniques are critical for confirming the structure and purity of 2-phenylbenzo[b]thiophen-3-amine?
- Methodological Answer : Combine ¹H/¹³C-NMR for structural confirmation (e.g., aromatic protons at δ 7.44–8.06 ppm in DMSO-d₆) and LC-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 262.0) . Elemental analysis ensures purity (e.g., C 50.57%, N 26.80% for derivatives) . Discrepancies in spectral data may arise from residual solvents or stereoisomers, necessitating repeated crystallizations or HPLC separation.
Q. What safety protocols are essential when handling 2-phenylbenzo[b]thiophen-3-amine in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid dermal contact. Store separately from oxidizing agents and dispose of waste via certified hazardous waste services. Emergency protocols include rinsing exposed skin with water and consulting safety data sheets (SDS) for spill management .
Advanced Research Questions
Q. How can researchers design derivatives of 2-phenylbenzo[b]thiophen-3-amine to enhance biological activity, such as MAO inhibition?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 2-position to modulate electron density and improve binding to MAO active sites. For instance, (2,4-dichlorophenyl) derivatives show enhanced inhibitory activity (IC₅₀ < 1 µM) . Computational docking (e.g., AutoDock Vina) predicts interactions with MAO-B residues like Tyr 435 and FAD cofactors.
Q. How do stereochemical variations in 2-phenylbenzo[b]thiophen-3-amine derivatives affect their pharmacological profiles?
- Methodological Answer : Enantiomeric purity significantly impacts activity. For example, (R)-configured derivatives exhibit 10-fold higher MAO-B selectivity than (S)-isomers. Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve racemic mixtures, and validate configurations via optical rotation ([α]ᴅ²⁵ = +15.6° for active isomers) .
Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts during nitro group reduction?
- Methodological Answer : Byproducts like dimeric species may form due to radical intermediates. Monitor reactions via TLC or in-situ IR spectroscopy. Adjust reducing agents (e.g., switch from H₂/Pd to Zn/HCl) or use radical scavengers (e.g., TEMPO) to suppress side reactions .
Q. How can computational modeling predict the reactivity of 2-phenylbenzo[b]thiophen-3-amine in complex reaction systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
